Dimethylstannane

Description

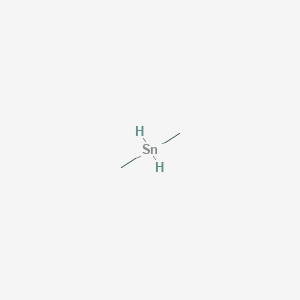

Structure

2D Structure

Properties

CAS No. |

2067-76-7 |

|---|---|

Molecular Formula |

C2H8Sn |

Molecular Weight |

150.79 g/mol |

IUPAC Name |

dimethylstannane |

InChI |

InChI=1S/2CH3.Sn.2H/h2*1H3;;; |

InChI Key |

QXDJFNYEWKDJJA-UHFFFAOYSA-N |

SMILES |

C[SnH2]C |

Canonical SMILES |

C[SnH2]C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Dimethylstannane for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of dimethylstannane ((CH₃)₂SnH₂), a valuable reagent in organometallic chemistry and a precursor for various tin-containing compounds. The primary and most effective method detailed herein is the reduction of dimethyltin dichloride using lithium aluminum hydride. This document outlines the necessary experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview and Core Principles

The synthesis of this compound is achieved through the reduction of a diorganotin dihalide, specifically dimethyltin dichloride ((CH₃)₂SnCl₂), with a powerful hydride-donating reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in converting organotin halides to their corresponding hydrides.[1][2][3][4] The reaction is typically conducted in an anhydrous ethereal solvent under an inert atmosphere to prevent the violent reaction of LiAlH₄ with water and the potential oxidation of the product.[3][5]

Experimental Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Starting Material | Dimethyltin dichloride ((CH₃)₂SnCl₂) | [5][6] |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1][5] |

| Solvent | n-Butyl ether | [5] |

| Reported Yield | 81% | [5] |

| Boiling Point | 35.9 °C | [5] |

| Molecular Weight (Observed) | 150 g/mol | [5] |

| Molecular Weight (Calculated) | 151 g/mol | [5] |

Detailed Experimental Protocol

This protocol is based on the successful synthesis of dimethyltin dihydride as reported in the literature.[5]

3.1. Materials and Equipment

-

Chemicals:

-

Apparatus:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature condenser (-78 °C, e.g., with a dry ice/acetone slurry)

-

Heating mantle

-

Standard glassware for workup and distillation

-

3.2. Reaction Setup and Procedure

-

Inert Atmosphere: The entire apparatus must be thoroughly dried and assembled while being flushed with dry nitrogen gas to ensure an inert atmosphere.

-

Reagent Preparation: In the three-necked flask, a solution of lithium aluminum hydride (0.56 mole) in 150 ml of anhydrous n-butyl ether is prepared.

-

Addition of Precursor: A solution of dimethyltin dichloride (0.30 mole) in anhydrous n-butyl ether is placed in the dropping funnel.

-

Reaction Execution: The solution of dimethyltin dichloride is added dropwise to the stirred suspension of lithium aluminum hydride in n-butyl ether. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Product Isolation: After the addition is complete, the reaction mixture is stirred for a short period to ensure complete reaction. The this compound product is volatile and can be collected by distillation from the reaction mixture. The low-temperature condenser is crucial to prevent the loss of the product.

-

Purification: The collected distillate can be further purified by fractional distillation.

3.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by:

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [5]

-

Infrared (IR) Spectroscopy [5]

-

Molecular Weight Determination (e.g., by the Regnault method)[5]

-

Boiling Point Measurement [5]

3.4. Safety Precautions

-

Lithium aluminum hydride reacts violently with water and should be handled with extreme care in a dry environment.[1][3]

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

-

This compound is expected to be toxic and should be handled with caution.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the laboratory synthesis of this compound.

Stability and Decomposition

It is important to note that this compound can decompose upon heating or exposure to ultraviolet (UV) irradiation. At 120 °C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂).[5] Under UV light at 130 °C, decomposition is more rapid and can also yield tetramethyltin ((CH₃)₄Sn).[5] Therefore, storage in a cool, dark place is recommended.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Dimethyltin dichloride - Dichlorothis compound, Dichlorodimethyltin [sigmaaldrich.com]

- 7. Dimethyltin dichloride | Dichlorothis compound | C2H6Cl2Sn - Ereztech [ereztech.com]

An In-depth Technical Guide to the Fundamental Properties of Dimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is a fundamental organotin compound that serves as a valuable precursor and reagent in various chemical syntheses. Its reactivity, stemming from the tin-hydrogen bonds, makes it a subject of interest in organometallic chemistry and materials science. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. The information is presented to support researchers, scientists, and professionals in drug development and related fields in understanding and utilizing this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂H₈Sn | [1] |

| Molecular Weight | Calculated: 150.80 g/mol ; Observed: 150 g/mol | [2] |

| Boiling Point | 35.9 °C | [2] |

| Heat of Formation (ΔHf°) | 21.00 kcal/mol (experimental) | |

| Physical State | Liquid at room temperature | [3] |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the reduction of dimethyltin dichloride ((CH₃)₂SnCl₂) with a suitable hydride-donating agent. The most commonly employed reducing agent is lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Dimethyltin Dichloride

This protocol is based on the method described by Finholt et al. and has been demonstrated to produce high yields of this compound.[2]

Materials:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

n-Butyl ether (anhydrous)

-

Dry nitrogen gas

-

Standard glassware for air-sensitive synthesis (three-necked flask, stirrer, low-temperature condenser, dropping funnel)

Procedure:

-

Assemble a three-necked flask equipped with a mechanical stirrer, a low-temperature condenser maintained at -78 °C, and a dropping funnel. Ensure the entire apparatus is dry and purged with dry nitrogen gas to maintain an inert atmosphere.

-

In the reaction flask, place a stirred solution of lithium aluminum hydride (0.56 mole) in 150 ml of anhydrous n-butyl ether.

-

Dissolve dimethyltin dichloride (0.30 mole) in anhydrous n-butyl ether and add it to the dropping funnel.

-

Slowly add the dimethyltin dichloride solution from the dropping funnel to the stirred suspension of lithium aluminum hydride in the reaction flask. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a sufficient time to ensure the reaction goes to completion.

-

The product, this compound, is volatile and can be collected by distillation from the reaction mixture. The low-temperature condenser will help to trap the product.

-

Purification of the collected this compound can be achieved through fractional distillation.

This method has been reported to yield this compound in approximately 81% yield.[2]

Reactivity and Stability

This compound exhibits characteristic reactivity associated with the Sn-H bonds. It is susceptible to decomposition under thermal and photochemical conditions.

Thermal and Photochemical Decomposition

Studies on the stability of this compound have shown that it decomposes upon heating and exposure to ultraviolet (UV) irradiation.[2]

-

Thermal Decomposition: At 120 °C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂), with a small amount of hexamethylditin ((CH₃)₆Sn₂) also formed.[2]

-

Photochemical Decomposition: Under UV light at 130 °C, the decomposition is more rapid, yielding trimethyltin hydride, tin, and hydrogen gas, along with an appreciable quantity of tetramethyltin ((CH₃)₄Sn).[2] If the exposure to these conditions is prolonged (e.g., 40 hours), hexamethylditin is formed instead of trimethyltin hydride, alongside tetramethyltin, tin, and hydrogen gas.[2]

It is noteworthy that at 25 °C, even with UV irradiation, negligible decomposition is observed.[2]

The decomposition pathways can be visualized as follows:

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its bonds. A key feature is the Sn-H stretching vibration.

| Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |

| Sn-H Stretch | 1858, 1871 | Strong (doublet) | [2] |

| (unassigned) | 700-780 | Intense (with subsidiary maxima at 776, 759, 748, 727, and 711) | [2] |

| (unassigned) | 670-680 | Broad peak | [2] |

| (unassigned) | 536, 526, 517 | Triplet | [2] |

The presence of the strong doublet in the 1850-1875 cm⁻¹ region is a definitive indicator of the Sn-H bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is used to confirm the structure of this compound. Although specific chemical shift values and coupling constants are not detailed in the readily available literature, the proton magnetic resonance spectrum has been used for its characterization.[2] Based on related organotin hydrides, the protons on the tin atom are expected to have a characteristic chemical shift, and coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would result in satellite peaks.

Molecular Structure

Signaling Pathways

The concept of "signaling pathways" as it is understood in a biological or pharmacological context is not applicable to a simple organometallic compound like this compound. Such pathways involve a series of molecular interactions within a cell that elicit a specific response. The reactivity of this compound is governed by the principles of organometallic chemistry, primarily involving the reactions of the Sn-H bonds, as described in the "Reactivity and Stability" section.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound. The information on its physicochemical properties, a reliable synthesis protocol, reactivity, and characteristic spectroscopic features will be of significant value to researchers and professionals working with this compound. While some specific quantitative data, such as melting point, density, and detailed NMR parameters, remain to be definitively reported in the literature, the provided information offers a solid foundation for the safe and effective handling and application of this compound in a research and development setting. Further computational and experimental studies would be beneficial to fill the existing gaps in the data for this important organotin hydride.

References

Dimethylstannane (CAS 2067-76-7): A Technical Guide to its Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane, also known as dimethyltin dihydride ((CH₃)₂SnH₂), is an organotin compound with the CAS registry number 2067-76-7. As a member of the organotin hydride family, it is a reactive chemical species of interest in synthetic chemistry and has potential implications in toxicology and pharmacology due to the known biological activity of organotin compounds. This technical guide provides a comprehensive overview of the available exploratory studies on this compound, focusing on its chemical properties, synthesis, and known reactions. Due to the limited specific research on this compound, some information is extrapolated from studies on closely related organotin hydrides.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2067-76-7 | General Chemical Databases |

| Molecular Formula | C₂H₈Sn | General Chemical Databases |

| Molecular Weight | 150.80 g/mol | General Chemical Databases |

| Synonyms | Dimethyltin dihydride, Stannane, dimethyl- | General Chemical Databases |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound. The proton (¹H) NMR spectrum provides detailed information about the structure and bonding in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals for the methyl (CH₃) and hydride (Sn-H) protons. The coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the protons results in satellite peaks, which are informative for structural elucidation.

| Parameter | Value (in CCl₄ solution) | Reference |

| Chemical Shift (δ) | [1] | |

| δ(CH₃) | 0.20 ppm | [1] |

| δ(SnH₂) | 4.65 ppm | [1] |

| Coupling Constants (J) | [1] | |

| J(¹H-¹¹⁷Sn) in CH₃ | 52.2 Hz | [1] |

| J(¹H-¹¹⁹Sn) in CH₃ | 54.6 Hz | [1] |

| J(¹H-¹¹⁷Sn) in SnH₂ | 1680 Hz | [1] |

| J(¹H-¹¹⁹Sn) in SnH₂ | 1758 Hz | [1] |

| J(¹H(CH₃)-¹H(SnH₂)) | 2.5 Hz | [1] |

Experimental Protocols

General Synthesis of Organotin Hydrides (Illustrative)

Reaction: R₂SnCl₂ + 2 LiAlH₄ → R₂SnH₂ + 2 LiCl + 2 AlH₃

Materials:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Anhydrous nitrogen or argon gas

-

Standard Schlenk line and glassware

Procedure:

-

All glassware is dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

-

A solution of dimethyltin dichloride in anhydrous diethyl ether is prepared in a Schlenk flask.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of dimethyltin dichloride over a period of 1-2 hours.

-

The reaction mixture is stirred at 0 °C for an additional 2-3 hours and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water.

Known Reactions and Exploratory Studies

Thermal and Photochemical Decomposition

This compound is known to be unstable upon heating or exposure to ultraviolet (UV) light.

-

Thermal Decomposition (120-130 °C): Leads to the formation of trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂). At higher temperatures and longer reaction times, tetramethyltin ((CH₃)₄Sn) and hexamethylditin ((CH₃)₆Sn₂) are also observed.

-

Photochemical Decomposition (UV light): The decomposition is more rapid under UV irradiation, yielding similar products as thermal decomposition.

Addition Reactions (Hydrostannation)

This compound undergoes addition reactions with unsaturated organic compounds, a process known as hydrostannation.

-

Reaction with Alkenes and Alkynes: this compound adds across the double or triple bonds of alkenes and alkynes to form new organotin compounds. These reactions are often initiated by radical initiators or UV light.

-

Reaction with Fluoro-olefins: The addition of this compound to fluoro-olefins has been studied. For example, the reaction with tetrafluoroethylene (C₂F₄) yields both the mono-addition product, (CH₃)₂SnH(C₂F₄H), and the di-addition product, (CH₃)₂Sn(C₂F₄H)₂.

Potential Signaling Pathways and Toxicological Mechanisms

Specific signaling pathways for this compound have not been elucidated. However, based on the known toxicology of other organotin compounds, a plausible mechanism of cellular toxicity can be proposed. Organotins are known endocrine disruptors and can induce cellular stress.[2][3]

The diagram above illustrates a potential mechanism by which this compound, like other organotins, may exert its toxic effects. As a lipophilic molecule, it can cross the cell membrane and interact with intracellular components. In the cytoplasm, it may induce the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, which can ultimately trigger apoptosis (programmed cell death). In the nucleus, it may bind to nuclear receptors such as PPARγ and RXR, altering gene expression and leading to endocrine disruption.[3]

Experimental Workflow for Toxicity Assessment

A general workflow for assessing the in vitro toxicity of this compound is presented below.

References

Spectroscopic Profile of Dimethylstannane and Its Analogues: A Technical Guide

Introduction

Dimethylstannane ((CH₃)₂SnH₂) is a fundamental organotin hydride. Understanding its structural and electronic properties through spectroscopic techniques is crucial for its application in synthesis and materials science. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the scarcity of direct experimental data, this guide heavily relies on the analysis of the well-characterized analogues, trimethylstannane and tetramethylstannane.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and known spectroscopic data for this compound and its analogues.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. ¹H, ¹³C, and ¹¹⁹Sn are the key nuclei for the characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound and Analogues

| Compound | Moiety | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| This compound ((CH₃)₂SnH₂) | CH₃ | ~0.1 - 0.3 | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |

| SnH₂ | ~3.5 - 4.5 | ¹J(¹¹⁹Sn-¹H) ≈ 1600-1800 | |

| Trimethylstannane ((CH₃)₃SnH) | CH₃ | ~0.15 | ²J(¹¹⁹Sn-¹H) ≈ 52 |

| SnH | ~4.3 | ¹J(¹¹⁹Sn-¹H) ≈ 1748 | |

| Tetramethylstannane ((CH₃)₄Sn) | CH₃ | 0.070 | ²J(¹¹⁹Sn-¹H) = 54.3, ²J(¹¹⁷Sn-¹H) = 51.9[1] |

Predicted values for this compound are italicized and are based on trends observed in related organotin hydrides.

Table 2: Predicted ¹³C NMR Data for this compound and Analogues

| Compound | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| This compound ((CH₃)₂SnH₂) | ~ -10 to -5 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 |

| Trimethylstannane ((CH₃)₃SnH) | -9.4 | ¹J(¹¹⁹Sn-¹³C) = 334[2] |

| Tetramethylstannane ((CH₃)₄Sn) | -9.5 | ¹J(¹¹⁹Sn-¹³C) ≈ 338 |

Predicted values for this compound are italicized.

Table 3: Predicted ¹¹⁹Sn NMR Data for this compound and Analogues

| Compound | Chemical Shift (δ, ppm) |

| This compound ((CH₃)₂SnH₂) | ~ -200 to -250 |

| Trimethylstannane ((CH₃)₃SnH) | -109.5 |

| Tetramethylstannane ((CH₃)₄Sn) | 0 (Reference)[3] |

Predicted values for this compound are italicized.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The key feature in the IR spectrum of this compound would be the Sn-H stretching vibration.

Table 4: Key IR Absorptions for this compound and Analogues

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| This compound ((CH₃)₂SnH₂) | Sn-H stretch | ~1800-1850 |

| C-H stretch | ~2900-3000 | |

| CH₃ deformation | ~1190, ~1420 | |

| Sn-C stretch | ~510-530 | |

| Trimethylstannane ((CH₃)₃SnH) | Sn-H stretch | 1817 |

| C-H stretch | 2975, 2907 | |

| CH₃ deformation | 1192 | |

| Sn-C stretch | 512, 529 | |

| Tetramethylstannane ((CH₃)₄Sn) | C-H stretch | 2970, 2890 |

| CH₃ deformation | 1188 | |

| Sn-C stretch | 524[4] |

Predicted values for this compound are italicized and bolded for emphasis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data for this compound and Analogues

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |

| This compound ((CH₃)₂SnH₂) | 152 (for ¹²⁰Sn) | 135 ([M-CH₃]⁺), 120 ([M-2CH₃]⁺), 119 ([SnH]⁺) |

| Trimethylstannane ((CH₃)₃SnH) | 166 (for ¹²⁰Sn) | 149 ([M-CH₃]⁺), 133 ([M-2CH₃]⁺), 119 ([SnH]⁺) |

| Tetramethylstannane ((CH₃)₄Sn) | 180 (for ¹²⁰Sn)[1] | 165 ([M-CH₃]⁺, base peak), 135 ([M-3CH₃]⁺), 120 ([Sn]⁺)[5] |

Predicted values for this compound are italicized. Tin has several isotopes, leading to a characteristic isotopic pattern for tin-containing fragments.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy

-

Sample Preparation: Samples of organotin compounds are typically prepared in deuterated solvents such as benzene-d₆, chloroform-d₁, or toluene-d₈ at concentrations ranging from 4-10 mM for ¹H NMR and higher concentrations (0.3-1.0 M) for ¹³C and ¹¹⁹Sn NMR.[6]

-

Instrumentation: A standard multinuclear NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.

-

¹H NMR: Standard pulse programs are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity. Chemical shifts are referenced to the deuterated solvent.

-

¹¹⁹Sn NMR: Due to its lower natural abundance and sensitivity, ¹¹⁹Sn NMR often requires a greater number of scans.[3] Tetramethylstannane (δ = 0 ppm) is the common external standard for ¹¹⁹Sn chemical shifts.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl). Solid samples are typically prepared as a KBr pellet or a mull (e.g., Nujol).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

Mass Spectrometry

-

Instrumentation: Electron Ionization (EI) mass spectrometry is commonly used for volatile organotin compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of an organotin compound.

Predicted Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the predicted key fragmentation pathways for this compound in an EI mass spectrometer.

Caption: Predicted major fragmentation pathways of the this compound molecular ion in mass spectrometry.

References

Initial Reactivity Screening of Dimethylstannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is an organotin compound with potential applications in organic synthesis. As a hydride donor, it can participate in various reduction and hydrostannylation reactions. Understanding its fundamental reactivity is crucial for its effective utilization in the development of novel synthetic methodologies, particularly in the context of pharmaceutical and materials science. This technical guide provides an in-depth overview of the initial reactivity screening of this compound, summarizing key reactions, experimental protocols, and reaction pathways. The information presented is intended to serve as a foundational resource for researchers exploring the synthetic utility of this versatile reagent.

Data Presentation: Reactivity Summary

The following tables summarize the quantitative data from initial reactivity screening studies of this compound with various substrates.

Table 1: Thermal and Photochemical Decomposition of this compound [1][2]

| Conditions | Major Products | Minor Products |

| 120°C, dark | (CH₃)₃SnH, Sn, H₂ | (CH₃)₆Sn₂ |

| 130°C, ultraviolet light (short period) | (CH₃)₃SnH, Sn, H₂ | (CH₃)₄Sn |

| 130°C, ultraviolet light (40 hours) | (CH₃)₄Sn, Sn, H₂, (CH₃)₆Sn₂ | - |

| 25°C, with or without irradiation | Negligible decomposition | - |

Table 2: Reactivity of this compound with Fluoro-olefins [1][2]

| Olefin | Reaction Conditions | Products | Observations |

| C₂F₄ | - | (CH₃)₂SnH(C₂F₄H), (CH₃)₂Sn(C₂F₄H)₂ | Ready addition to form mono- and di-addition products.[1][2] |

| CF₂=CFH | 25°C, dark, 94 hrs | 95.4% (CH₃)₂SnH₂ recovered, 87.5% olefin recovered, small amount of white solid | Very little reaction at room temperature. |

| CF₂=CFH | 50°C, dark, 44 hrs | 96% (CH₃)₂SnH₂ recovered, 86% olefin recovered, involatile residue | Slight reaction at elevated temperature. |

| CF₂=CH₂ | - | Unstable mono-addition product, leading to decomposition | Exchange of halogen and hydrogen between the stannane and olefin. |

| CF₂=CFBr | 50°C, dark, 21 hrs | (CH₃)₂SnBr₂, CF₂=CFH, H₂ (42%) | Unstable mono-addition product decomposes via halogen-hydrogen exchange.[1][2] Some (CH₃)₃SnBr also formed. |

Experimental Protocols

General Procedure for Reactions of this compound with Fluoro-olefins[2]

A known weight of this compound and the desired fluoro-olefin are condensed into a reaction vessel, typically a sealed glass tube. The reaction mixture is then maintained at the specified temperature (e.g., 25°C or 50°C) in the dark for the designated reaction time. Following the reaction period, the vessel is cooled, and the contents are fractionated by vacuum distillation. The volatile products are collected in cold traps and identified by their molecular weight and infrared spectra. Non-volatile residues are also collected and analyzed.

Specific Experimental Protocols

Reaction of this compound with Tetrafluoroethylene (C₂F₄): [2]

This compound is allowed to react with an equimolar amount of tetrafluoroethylene in a sealed tube. The reaction proceeds readily, and the products, 1,1,2,2-tetrafluoroethylthis compound ((CH₃)₂SnH(C₂F₄H)) and bis(1,1,2,2-tetrafluoroethyl)this compound ((CH₃)₂Sn(C₂F₄H)₂), are isolated by fractional condensation.

Reaction of this compound with Bromotrifluoroethylene (CF₂=CFBr): [2]

Dimethyltin dihydride (1.831 g, 12.1 mmol) and bromotrifluoroethylene (1.950 g, 12.1 mmol) are reacted at 50°C in the dark for 21 hours. Hydrogen gas (5.10 mmol, 42%) is recovered. The volatile fraction condensing at -196°C is identified as trifluoroethylene (CF₂=CFH). The remaining products include dimethyltin dibromide ((CH₃)₂SnBr₂) and a small amount of trimethyltin bromide ((CH₃)₃SnBr).

Mandatory Visualizations

Decomposition Pathway of this compound

Caption: Thermal and photochemical decomposition pathways of this compound.

Hydrostannylation of Tetrafluoroethylene

Caption: Reaction pathway for the hydrostannylation of tetrafluoroethylene with this compound.

Reaction of this compound with Bromotrifluoroethylene

Caption: Proposed reaction pathway for this compound with bromotrifluoroethylene.

Discussion

The initial reactivity screening of this compound reveals several key characteristics. The compound exhibits moderate thermal and photochemical stability, decomposing at elevated temperatures or under UV irradiation to yield a mixture of redistribution and coupling products.[1][2] This suggests that reactions involving this compound should ideally be conducted under mild conditions to avoid unwanted side reactions.

The reactivity of this compound towards fluoro-olefins is highly dependent on the substrate. With tetrafluoroethylene, a straightforward hydrostannylation occurs, yielding stable mono- and di-addition products.[1][2] This indicates the potential of this compound as a reagent for the introduction of the dimethylstannyl group onto unsaturated systems. However, with other fluoro-olefins like trifluoroethylene and bromotrifluoroethylene, the reaction is either slow or leads to decomposition of the initial adduct.[1][2] The formation of dimethyltin dibromide and trifluoroethylene from the reaction with bromotrifluoroethylene points towards an unstable intermediate that undergoes a halogen-hydrogen exchange, a competing reaction pathway that can limit the synthetic utility for certain substrates.[1][2]

Conclusion

This technical guide provides a summary of the initial reactivity screening of this compound. The data indicates that while this compound can undergo useful hydrostannylation reactions, its application is sensitive to both reaction conditions and substrate structure. Further research is warranted to explore the full scope of its reactivity, including its interactions with other functional groups and the development of catalytic systems to control and enhance its synthetic potential. The detailed protocols and reaction pathways presented herein offer a starting point for researchers aiming to incorporate this compound into their synthetic strategies.

References

Theoretical Framework for the Structural Analysis of Dimethylstannane: A Methodological Whitepaper

For immediate release

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dimethylstannane

This compound, also known as dimethyltin dihydride, is an organotin compound with the chemical formula (CH₃)₂SnH₂. As a member of the organometallic family, its structural characteristics—bond lengths, bond angles, and torsional angles—are of fundamental interest for understanding its reactivity and physical properties. The central tin atom, belonging to Group 14 of the periodic table, dictates the molecule's overall geometry. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the tin atom is expected to have a tetrahedral coordination environment, bonded to two methyl groups and two hydrogen atoms.

Theoretical and Computational Methodologies

The determination of this compound's structure in the gas phase, free from intermolecular interactions, relies on a synergistic approach combining computational chemistry and experimental techniques like gas-phase electron diffraction (GED).

Computational Chemistry Protocols

Quantum chemical calculations provide a powerful tool for predicting and analyzing molecular structures. The primary methods employed for a molecule like this compound would be Density Functional Theory (DFT) and ab initio calculations.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Molecular Input: The initial structure of this compound is constructed using standard bond lengths and angles in a molecular modeling software (e.g., IQmol, Avogadro).

-

Method Selection:

-

Ab initio Method: High-level methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) would be employed for high accuracy.[1]

-

DFT Method: A suitable functional, such as B3LYP or a functional from the M06 family, would be chosen. These have been shown to provide a good balance of accuracy and computational cost for main-group elements.

-

-

Basis Set Selection: A basis set appropriate for heavy elements like tin, such as those from the def2 family (e.g., def2-TZVP) or effective core potentials (ECPs) like the LANL2DZ, would be used to accurately describe the electronic environment of the tin atom.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the total electronic energy, resulting in the equilibrium geometry.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

The following diagram illustrates the typical workflow for a computational chemistry study aimed at determining molecular structure.

Gas-Phase Electron Diffraction (GED)

GED is a primary experimental technique for determining the structure of molecules in the gas phase.[2][3] It provides information on internuclear distances, which can be used to refine and validate the results obtained from computational methods.

Experimental Protocol: Gas-Phase Electron Diffraction

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to extract the molecular scattering intensity. This intensity function contains information about all internuclear distances in the molecule.

-

Structure Refinement: A model of the molecular geometry (often derived from theoretical calculations) is refined by fitting the calculated scattering pattern to the experimental data, yielding precise bond lengths and angles.

The interplay between theoretical calculations and experimental GED data is crucial for an accurate structural determination.

Predicted Structural Data

Although specific published data for this compound is lacking, theoretical calculations would yield precise values for its geometric parameters. The following tables present the expected structural parameters based on typical values for similar organotin compounds. These values serve as a template for the data that would be obtained from the methodologies described above.

Table 1: Predicted Bond Lengths for this compound ((CH₃)₂SnH₂)

| Bond | Predicted Length (Å) |

| Sn-C | 2.14 - 2.16 |

| Sn-H | 1.70 - 1.72 |

| C-H | 1.09 - 1.11 |

Table 2: Predicted Bond Angles for this compound ((CH₃)₂SnH₂)

| Angle | Predicted Angle (°) |

| C-Sn-C | 110 - 114 |

| H-Sn-H | 105 - 109 |

| C-Sn-H | 107 - 111 |

| Sn-C-H | 109 - 111 |

Conclusion

The structural determination of this compound can be robustly achieved through a combination of modern computational chemistry methods and gas-phase electron diffraction experiments. While a dedicated study on this molecule is not currently present in the literature, the protocols outlined in this guide provide a clear and established pathway for obtaining high-accuracy data. The expected tetrahedral geometry, with Sn-C bond lengths around 2.15 Å and Sn-H bond lengths around 1.71 Å, can be precisely confirmed and refined using these techniques, providing essential data for researchers in organometallic chemistry and related fields.

References

An In-depth Technical Guide to Dimethylstannane and its Precursors in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethylstannane ((CH₃)₂SnH₂), a key organotin hydride, and its primary precursor, dimethyltin dichloride ((CH₃)₂SnCl₂). This document details their synthesis, chemical properties, and significant applications in organometallic chemistry, with a focus on providing practical experimental protocols and quantitative data to support laboratory research and development.

Introduction to this compound and its Precursors

Organotin compounds, characterized by the presence of a tin-carbon bond, have been a cornerstone of organometallic chemistry since the discovery of diethyltin diiodide by Edward Frankland in 1849. Among the vast array of organotin compounds, organotin hydrides, and specifically this compound (also known as dimethyltin dihydride), are of particular interest due to the reactive Sn-H bond. This reactivity makes them valuable reagents in organic synthesis, particularly in hydrostannylation reactions.

The primary and most common precursor to this compound is dimethyltin dichloride. The synthesis and purification of this precursor are critical steps in the utilization of this compound. This guide will first detail the preparation of dimethyltin dichloride before elaborating on its conversion to the dihydride.

Dimethyltin Dichloride ((CH₃)₂SnCl₂): The Primary Precursor

Dimethyltin dichloride is a white crystalline solid at room temperature and serves as a stable starting material for the synthesis of this compound and other organotin compounds.[1]

Synthesis of Dimethyltin Dichloride

The direct synthesis of dimethyltin dichloride from metallic tin and methyl chloride is the most common industrial method. This process typically requires a catalyst to proceed at a practical rate.

Experimental Protocol: Direct Synthesis of Dimethyltin Dichloride

This protocol is based on a catalyzed direct reaction between tin metal and methyl chloride.[2][3][4]

-

Reactants and Catalyst:

-

Tin metal (powder or granules)

-

Methyl chloride (CH₃Cl)

-

Catalyst system: A mixture of tin tetrachloride (SnCl₄) and a trihydrocarbyl phosphine or amine (e.g., tributylphosphine or a quaternized amine like methyltributylammonium chloride).[3] Alternatively, dimethyl sulfoxide can be used as a catalyst.[2]

-

-

Reaction Conditions:

-

Procedure:

-

A pressure reactor equipped with a stirrer, thermometer, and pressure gauge is charged with tin metal, the catalyst (e.g., 5-15% of the weight of the tin), and a small amount of tin tetrachloride (1-10% of the weight of the tin).[2]

-

The reactor is heated to the reaction temperature (e.g., 180°C).[2]

-

Vaporized methyl chloride is introduced into the reactor while maintaining the desired temperature and pressure.[2]

-

The reaction is typically allowed to proceed for several hours (e.g., 4 hours).[2]

-

After the initial reaction period, the temperature may be increased (e.g., to 200-240°C) for a further period (e.g., 2 hours) to ensure complete reaction.[2]

-

-

Work-up and Purification:

-

Yield:

-

Yields of dimethyltin dichloride can be high, with tin utilization rates reported to be over 95%.[2]

-

Diagram of the Synthesis of Dimethyltin Dichloride

Caption: Workflow for the direct synthesis of dimethyltin dichloride.

Physical and Spectroscopic Data for Dimethyltin Dichloride

| Property | Value | References |

| Molecular Formula | C₂H₆Cl₂Sn | [5][6] |

| Molecular Weight | 219.69 g/mol | [6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 101-106 °C | [7] |

| Boiling Point | 188-190 °C | [5] |

| ¹H NMR | A single peak is expected for the methyl protons. | [8] |

| ¹³C NMR | A single peak is expected for the methyl carbons. | [6] |

| ¹¹⁹Sn NMR | Chemical shifts are dependent on the solvent and concentration. | [9] |

This compound ((CH₃)₂SnH₂): Synthesis and Properties

This compound is a volatile and reactive organotin hydride. Its synthesis requires the reduction of a suitable precursor, typically dimethyltin dichloride.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of dimethyltin dichloride with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

-

Reactants and Solvent:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ether solvent (e.g., n-butyl ether or diethyl ether)

-

-

Reaction Conditions:

-

The reaction is typically carried out at reduced temperatures (e.g., in an ice bath) due to the exothermic nature of the reduction.

-

An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the product.

-

-

Procedure:

-

A solution of dimethyltin dichloride in the chosen anhydrous ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

A suspension of lithium aluminum hydride in the same anhydrous ether is placed in the dropping funnel.

-

The flask is cooled in an ice bath, and the lithium aluminum hydride suspension is added dropwise to the dimethyltin dichloride solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute acid (e.g., HCl) to dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with the ether solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄).

-

The volatile this compound is isolated from the solvent by fractional distillation. Due to its low boiling point, care must be taken to minimize losses.

-

-

Yield:

-

Yields can vary depending on the specific conditions and scale of the reaction.

-

Diagram of the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Physical and Spectroscopic Data for this compound

| Property | Value | References |

| Molecular Formula | C₂H₈Sn | |

| Molecular Weight | 150.79 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 35-36 °C | |

| ¹H NMR | The spectrum shows signals for both the methyl protons and the hydride protons, with characteristic coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). | [10][11] |

| ¹³C NMR | A single peak is expected for the methyl carbons, with coupling to tin isotopes. | [9] |

| ¹¹⁹Sn NMR | The chemical shift is a key identifier for this compound. | [9][11] |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the Sn-H stretching vibration is a key diagnostic feature, typically appearing in the region of 1800-1900 cm⁻¹. |

Applications of this compound in Organometallic Chemistry

The primary utility of this compound stems from the reactivity of its Sn-H bonds, making it a valuable reagent in several synthetic transformations.

Hydrostannylation Reactions

Hydrostannylation is the addition of an Sn-H bond across a multiple bond (e.g., an alkyne or alkene). This reaction is a powerful method for the synthesis of vinylstannanes and alkylstannanes, which are versatile intermediates in organic synthesis, most notably in Stille cross-coupling reactions.[12][13]

The reaction can be initiated by radical initiators or, more commonly for achieving high regio- and stereoselectivity, catalyzed by transition metal complexes, particularly those of palladium and platinum.[13][14][15]

Reaction Scheme: Palladium-Catalyzed Hydrostannylation of an Alkyne

Caption: Palladium-catalyzed hydrostannylation of an alkyne with this compound.

Precursor to Polystannanes

This compound can serve as a monomer for the synthesis of polystannanes, which are polymers with a backbone of repeating tin atoms. These materials are of interest for their unique electronic and optical properties. The dehydropolymerization of dialkyltin dihydrides, catalyzed by transition metal complexes like Wilkinson's catalyst, is a method to produce high molecular weight polystannanes.[16]

Safety and Handling

Organotin compounds, including this compound and its precursors, are toxic and should be handled with appropriate safety precautions.

-

General Handling:

-

Dimethyltin Dichloride:

-

This compound:

-

As an organotin hydride, it is sensitive to air and moisture and should be handled under an inert atmosphere.

-

It is volatile and flammable.

-

Organotin hydrides can react with water to produce flammable hydrogen gas.

-

-

Waste Disposal:

-

All organotin waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

-

Conclusion

This compound is a valuable reagent in organometallic chemistry, primarily utilized for the synthesis of other organotin compounds through reactions like hydrostannylation. Its synthesis from the readily available precursor, dimethyltin dichloride, is a well-established process. This guide has provided detailed experimental insights and collated quantitative data to aid researchers in the safe and effective use of these important organometallic compounds. Careful adherence to the outlined protocols and safety procedures is essential when working with these reactive and toxic substances.

References

- 1. labproinc.com [labproinc.com]

- 2. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. US3901824A - New catalyst in the direct synthesis of dimethyltin dichloride - Google Patents [patents.google.com]

- 4. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]

- 5. Dimethyltin dichloride | Dichlorothis compound | C2H6Cl2Sn - Ereztech [ereztech.com]

- 6. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]

- 8. DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. jglobal.jst.go.jp [jglobal.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. pure.qub.ac.uk [pure.qub.ac.uk]

- 13. Hydrostannylation - Wikipedia [en.wikipedia.org]

- 14. pure.qub.ac.uk [pure.qub.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Polystannane - Wikipedia [en.wikipedia.org]

- 17. ehs.tamu.edu [ehs.tamu.edu]

- 18. uwlax.edu [uwlax.edu]

An In-depth Technical Guide to the Sn-H Bond in Dimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is an organotin compound of significant interest in various chemical applications, particularly in organic synthesis and materials science. The reactivity and utility of this molecule are largely dictated by the properties of the tin-hydrogen (Sn-H) bond. This technical guide provides a comprehensive overview of the Sn-H bond in this compound, detailing its structural, spectroscopic, and energetic characteristics. The information presented herein is a synthesis of available experimental data and computational studies, aimed at providing a thorough resource for researchers and professionals in the field.

Molecular Structure and Bonding

The molecular geometry of this compound centers around a tetrahedral tin atom, bonded to two methyl groups and two hydrogen atoms. The Sn-H bond is a critical feature, influencing the molecule's stability and reactivity.

Bond Parameters

Table 1: Structural Parameters of the Sn-H Bond in this compound

| Parameter | Experimental Value | Calculated Value | Method/Reference |

| Sn-H Bond Length (Å) | Not available | ~1.70 - 1.72 | DFT/ab initio estimations |

| H-Sn-H Bond Angle (°) | Not available | ~105 - 109 | DFT/ab initio estimations |

| C-Sn-H Bond Angle (°) | Not available | ~107 - 111 | DFT/ab initio estimations |

Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the nature of the Sn-H bond in this compound. Infrared and Nuclear Magnetic Resonance spectroscopy, in particular, provide direct insights into the vibrational modes and the electronic environment of the tin-hydrogen bond.

Vibrational Spectroscopy

The Sn-H stretching vibration is a characteristic and intense absorption in the infrared (IR) spectrum of organotin hydrides. For this compound, this absorption appears as a strong doublet.

Table 2: Vibrational Frequency of the Sn-H Bond in this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Spectroscopic Technique |

| Sn-H Stretch | 1858, 1871 | Infrared Spectroscopy[1] |

The presence of a doublet for the Sn-H stretching frequency is a notable feature, which may arise from the symmetric and asymmetric stretching modes of the two Sn-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for characterizing organotin hydrides. The proton chemical shift of the Sn-H bond and its coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) provide valuable structural information.

Table 3: ¹H NMR Spectroscopic Data for the Sn-H Bond in this compound

| Parameter | Value |

| Chemical Shift (δ, ppm) | Not explicitly reported, but expected in the region of 4-5 ppm |

| ¹J(¹¹⁹Sn-¹H) (Hz) | ~1700 - 1900 |

| ¹J(¹¹⁷Sn-¹H) (Hz) | ~1600 - 1800 |

Energetics and Reactivity

The bond dissociation energy (BDE) of the Sn-H bond is a key thermodynamic parameter that governs the reactivity of this compound, particularly in radical reactions.

Bond Dissociation Energy

Direct experimental measurement of the Sn-H BDE in this compound is challenging. However, computational studies, particularly using high-level DFT methods, can provide accurate estimates. Functionals such as M06-2X have been shown to provide reliable BDEs for main group elements.

Table 4: Bond Dissociation Energy of the Sn-H Bond in this compound

| Parameter | Experimental Value | Calculated Value (kcal/mol) | Method |

| Sn-H BDE | Not available | ~70 - 75 | DFT (e.g., M06-2X) |

The relatively low Sn-H bond dissociation energy is responsible for the ability of this compound to act as a hydrogen atom donor in radical reactions.

Reactivity of the Sn-H Bond

The Sn-H bond in this compound is non-polar and susceptible to homolytic cleavage, making it an excellent precursor for stannyl radicals. This property is the basis for its utility in various chemical transformations, including:

-

Radical-mediated reductions: Reduction of organic halides, deoxygenation of alcohols (Barton-McCombie reaction), and reduction of nitro compounds.

-

Hydrosilylation: Addition of the Sn-H bond across unsaturated C-C bonds.

-

Radical cyclizations: Initiation of intramolecular cyclization reactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding dichloride, dimethyltin dichloride ((CH₃)₂SnCl₂).

Protocol: Reduction of Dimethyltin Dichloride

-

Precursor Synthesis: Dimethyltin dichloride can be synthesized via the direct reaction of tin metal with methyl chloride in the presence of a catalyst. Several patented methods describe this industrial process.

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is used. All glassware must be thoroughly dried.

-

Reagents:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂)

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent

-

-

Procedure: a. A solution of dimethyltin dichloride in the chosen anhydrous solvent is prepared in the reaction flask under an inert atmosphere of nitrogen. b. The flask is cooled in an ice bath. c. A solution or slurry of the reducing agent (e.g., LiAlH₄ in ether) is added dropwise from the dropping funnel to the stirred solution of dimethyltin dichloride. The addition should be slow to control the exothermic reaction. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. e. The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute acid. f. The organic layer is separated, and the aqueous layer is extracted with the solvent. g. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄). h. The solvent is removed by distillation under reduced pressure to yield crude this compound. i. The product can be further purified by fractional distillation.

Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions with reducing agents like LiAlH₄ are highly exothermic and can generate flammable hydrogen gas.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Radical Reduction Pathway

Caption: Radical reduction of an organic halide.

Conclusion

The Sn-H bond in this compound is a cornerstone of its chemical behavior, characterized by a relatively low bond dissociation energy and distinct spectroscopic signatures. This guide has synthesized the available experimental and computational data to provide a detailed understanding of this crucial functional group. The provided experimental protocol for its synthesis, along with the visual representations of its structure and reactivity, offer a practical resource for researchers. A deeper understanding of the Sn-H bond will continue to drive innovation in the application of this compound and related organotin hydrides in organic synthesis and beyond.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane, also known as dimethyltin dihydride ((CH₃)₂SnH₂), is an organotin compound of interest in various chemical research fields. Its potential as a reducing agent and as a precursor for the synthesis of more complex organotin structures makes a thorough understanding of its physical and chemical properties essential for safe and effective handling in a laboratory setting. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its physical properties, synthesis, stability, reactivity, and spectroscopic data. Due to the limited availability of experimental data for this specific compound, information from closely related alkyltin hydrides is also discussed to provide a broader context for its chemical behavior.

Physical Properties

Quantitative data on the physical properties of this compound is scarce in the available scientific literature. The following table summarizes the reported and estimated values.

| Property | Value | Source |

| Molecular Formula | C₂H₈Sn | - |

| Molecular Weight | 150.79 g/mol | - |

| Boiling Point | 35.9 °C | [1][2] |

| Melting Point | N/A | |

| Density | N/A | |

| Solubility | N/A |

N/A: Not available in the cited literature.

Chemical Characteristics

Synthesis

The primary method reported for the synthesis of this compound is the reduction of dimethyltin dichloride ((CH₃)₂SnCl₂) with a suitable reducing agent.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of dimethyltin dichloride with lithium aluminum hydride (LiAlH₄) in an appropriate etheral solvent, such as n-butyl ether.[2]

-

Reaction: 2(CH₃)₂SnCl₂ + LiAlH₄ → 2(CH₃)₂SnH₂ + LiCl + AlCl₃

-

Procedure: In a typical reaction, dimethyltin dichloride is reduced with lithium aluminum hydride in n-butyl ether.[2] The use of dioxane as a solvent has been reported to yield a maximum of 55% of the dihydride, with difficulties in complete removal of the solvent from the product.[2]

-

Yield: An 81% yield has been reported when using n-butyl ether as the solvent.[2]

Stability and Decomposition

This compound exhibits limited thermal and photochemical stability.

-

Thermal Decomposition: At 120°C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂), with a small amount of hexamethylditin ((CH₃)₆Sn₂).[1]

-

Photochemical Decomposition: Under ultraviolet irradiation at 130°C, decomposition is significantly more rapid, yielding trimethyltin hydride, tin, and hydrogen gas, along with an appreciable quantity of tetramethyltin ((CH₃)₄Sn).[1] Prolonged irradiation (40 hours) at this temperature leads to the formation of hexamethylditin instead of trimethyltin hydride, in addition to tetramethyltin, tin, and hydrogen.[1]

-

Stability at Room Temperature: Negligible decomposition is observed at 25°C, even under UV irradiation.[1]

Reactivity

The reactivity of this compound is characterized by the presence of the Sn-H bonds, which can readily undergo addition reactions across unsaturated bonds.

-

Addition to Fluoro-olefins: this compound readily adds to tetrafluoroethylene (C₂F₄) to yield both the mono-addition product, (CH₃)₂SnH(C₂F₄H), and the di-addition product, (CH₃)₂Sn(C₂F₄H)₂.[1]

-

Reactions with Other Fluoro-olefins: Reactions with trifluoroethylene (CF₂=CFH), 1,1-difluoroethylene (CF₂=CH₂), and bromotrifluoroethylene (CF₂=CFBr) are more complex. These reactions can lead to the formation of unstable mono-addition products that subsequently decompose through halogen and hydrogen exchange, resulting in products such as dimethyltin dibromide ((CH₃)₂SnBr₂) and trifluoroethylene when reacting with bromotrifluoroethylene.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key technique for the characterization of this compound.

| Nucleus | Chemical Shift (δ) | Coupling Constants (J) | Reference |

| ¹H (Sn-H) | Septet | J(¹¹⁹Sn-¹H) = 1797 Hz, J(¹¹⁷Sn-¹H) = 1718 Hz | [3] |

| ¹H (CH₃) | Doublet | J(¹¹⁹Sn-C-¹H) = 54.0 Hz, J(¹¹⁷Sn-C-¹H) = 51.6 Hz, J(¹³C-¹H) = 130.2 Hz | [3] |

The ¹H NMR spectrum of the Sn-H protons appears as a septet due to coupling with the six equivalent methyl protons.[3] The methyl proton resonance is a doublet due to coupling with the two Sn-H protons.[3] The presence of tin isotopes with non-zero nuclear spin (¹¹⁷Sn and ¹¹⁹Sn) results in satellite peaks, providing characteristic coupling constants.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands for the Sn-H and CH₃-Sn groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1871, 1858 (strong doublet) | Sn-H stretch | [2] |

| 780 - 700 (intense band) | CH₃-Sn vibrations | [2] |

| 680 - 670 (broad peak) | - | [2] |

| 536, 526, 517 (triplet) | - | [2] |

Experimental Protocols and Safety Considerations

The handling of this compound requires stringent safety precautions due to its likely pyrophoric nature, similar to other volatile organotin hydrides.

General Handling Procedures

-

Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent contact with air and moisture.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves, must be worn at all times.

-

Ventilation: Work should be conducted in a well-ventilated fume hood.

Waste Disposal

Organotin waste is hazardous and must be disposed of according to institutional and local regulations. Generally, organotin waste should be collected in sealed, properly labeled containers for disposal by a certified hazardous waste management company. Quenching with a suitable reagent to convert the reactive hydride to a less hazardous species may be a necessary step before disposal, and specific institutional guidelines should be followed.

References

Methodological & Application

Application Notes and Protocols: Organotin Hydrides as Reducing Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH), are versatile and widely utilized reducing agents in organic synthesis. Their utility stems from the relatively weak tin-hydrogen bond, which can undergo homolytic cleavage to generate a stannyl radical. This radical nature makes them excellent reagents for a variety of transformations, most notably the reduction of organic halides and the deoxygenation of alcohols (Barton-McCombie reaction). While effective, it is crucial to acknowledge the toxicity and the difficulty in removing organotin byproducts, necessitating careful handling and purification procedures.[1] This document provides a comprehensive overview of the applications of organotin hydrides as reducing agents, complete with experimental protocols and mechanistic diagrams to guide researchers in their effective and safe use.

Applications in Organic Synthesis

Organotin hydrides are capable of reducing a wide range of functional groups, primarily through radical chain mechanisms. The choice of the specific organotin hydride and reaction conditions can allow for selective transformations.

Reduction of Organic Halides

A primary application of organotin hydrides is the reductive dehalogenation of alkyl, aryl, and vinyl halides. The reaction proceeds via a radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.

General Reaction: R-X + Bu₃SnH → R-H + Bu₃SnX (X = Cl, Br, I)

This reaction is highly efficient for the reduction of alkyl bromides and iodides. Alkyl chlorides are less reactive, while fluorides are generally unreactive. The reaction tolerates a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.

Barton-McCombie Deoxygenation of Alcohols

The Barton-McCombie reaction is a powerful method for the deoxygenation of primary and secondary alcohols. The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or a thionocarbonate, which then reacts with the organotin hydride.

General Reaction:

-

ROH → ROC(=S)SR' (Xanthate formation)

-

ROC(=S)SR' + Bu₃SnH → R-H + Bu₃SnSR' + COS

This two-step process provides a reliable method for removing hydroxyl groups, which are often difficult to reduce directly.

Reduction of Other Functional Groups

While less common, organotin hydrides can also be employed for the reduction of other functional groups, including:

-

Nitro Compounds: Reduction of nitroalkanes to alkanes.

-

Epoxides: Reductive ring-opening to form alcohols.

-

Aldehydes and Ketones: Reduction to the corresponding alcohols.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reduction of various functional groups using tributyltin hydride.

Table 1: Reduction of Organic Halides with Tributyltin Hydride

| Substrate | Product | Initiator | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromooctane | Octane | AIBN | Benzene | 80 | 95 |

| Iodocyclohexane | Cyclohexane | AIBN | Toluene | 110 | 92 |

| p-Bromotoluene | Toluene | AIBN | Benzene | 80 | 88 |

| 1-Chloroadamantane | Adamantane | AIBN | Benzene | 80 | 75 |

Table 2: Barton-McCombie Deoxygenation with Tributyltin Hydride

| Alcohol Substrate | Thiocarbonyl Derivative | Product | Initiator | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexanol | O-Cyclohexyl S-methyl xanthate | Cyclohexane | AIBN | Toluene | 110 | 85 |

| 1-Adamantanol | 1-Adamantyl phenoxythionocarbonate | Adamantane | AIBN | Benzene | 80 | 90 |

| Cholesterol | Cholesteryl S-methyl xanthate | Cholestene | AIBN | Toluene | 110 | 82 |

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Alkyl Bromide

Materials:

-

Alkyl bromide (1.0 equiv)

-

Tributyltin hydride (1.1 - 1.5 equiv)

-

AIBN (0.1 - 0.2 equiv)

-

Anhydrous toluene or benzene

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyl bromide and the solvent.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tributyltin hydride and AIBN to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the product by flash column chromatography on silica gel. The organotin byproducts can often be removed by washing the crude product with a solution of potassium fluoride or by chromatography on fluorine-treated silica gel.

Protocol 2: General Procedure for the Barton-McCombie Deoxygenation

Step A: Synthesis of the Xanthate Ester

-

To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.2 equiv).

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.

-

Stir for 1-2 hours at room temperature.

-

Add methyl iodide (1.5 equiv) and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the xanthate ester by column chromatography.

Step B: Reductive Deoxygenation

-

Follow the procedure outlined in Protocol 1 , using the purified xanthate ester as the substrate.

Mechanistic Diagrams

The following diagrams illustrate the key mechanistic pathways involved in organotin hydride reductions.

Caption: Radical chain mechanism for the reduction of organic halides.

Caption: Key steps in the Barton-McCombie deoxygenation.

Safety and Waste Disposal

Organotin compounds are toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. Due to their persistence and toxicity, organotin waste must be disposed of according to institutional and local regulations for hazardous chemical waste. Methods for the removal of tin residues from reaction products include precipitation with potassium fluoride or specialized chromatography.

References

Application Notes and Protocols: Dimethylstannane in Radical Dehalogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical dehalogenation is a powerful transformation in organic synthesis, enabling the replacement of a halogen atom with a hydrogen atom. This reaction is crucial in medicinal chemistry for late-stage functionalization and the synthesis of target molecules. Organotin hydrides have historically been the reagents of choice for this transformation due to the weak tin-hydrogen bond, which serves as an excellent source of a hydrogen radical. Tributyltin hydride (Bu₃SnH) is the most commonly used and extensively studied of these reagents.

This document addresses the specific topic of dimethylstannane ((CH₃)₂SnH₂, also known as dimethyltin dihydride) in radical dehalogenation reactions. It is important to note that while the general principles of radical dehalogenation by organotin hydrides are well-established, the scientific literature on the specific use of this compound for this purpose is sparse. This is likely due to its physical properties, as it is a low-boiling-point liquid (b.p. 35-36°C) and exhibits thermal instability.[1]

Therefore, this document will first detail the general mechanism and protocols for radical dehalogenation using the well-studied tributyltin hydride as a representative example. It will then provide specific information on the synthesis and known properties of this compound, discussing its potential role and limitations in this chemical transformation.

General Mechanism of Radical Dehalogenation by Organotin Hydrides

The reaction proceeds via a radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. The resulting radical abstracts a hydrogen atom from the organotin hydride (R₃'SnH) to generate the key chain-carrying stannyl radical (R₃'Sn•).

-

Propagation: This stage consists of two key steps that repeat in a cycle.

-

Step 1 (Halogen Abstraction): The stannyl radical abstracts the halogen atom from the organic halide (R-X) to form a stable organotin halide (R₃'Sn-X) and the desired organic radical (R•).

-

Step 2 (Hydrogen Atom Transfer): The organic radical then abstracts a hydrogen atom from another molecule of the organotin hydride to yield the dehalogenated product (R-H) and regenerate the stannyl radical, which can then continue the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The efficiency of the propagation cycle is dependent on the relative rates of halogen abstraction and hydrogen atom transfer. The weak Sn-H bond in organotin hydrides (e.g., ~74 kcal/mol for Bu₃SnH) facilitates the hydrogen atom transfer step.[2]

Caption: General mechanism of radical dehalogenation.

This compound: Synthesis and Properties

While not commonly employed in radical dehalogenations, this compound is a known compound. Its synthesis and stability are key factors in understanding its potential utility.

Synthesis of this compound

This compound can be prepared by the reduction of dimethyltin dichloride with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[1]

Caption: Synthesis of this compound.

Properties and Reactivity Considerations

-

Physical State: this compound is a volatile liquid with a boiling point of 35-36°C, which can make it difficult to handle in standard laboratory settings compared to the high-boiling tributyltin hydride.

-

Thermal Stability: Studies have shown that this compound undergoes decomposition upon heating. At 120°C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin, and hydrogen gas.[1] This instability at typical temperatures for AIBN-initiated radical reactions (≥80°C) could limit its effectiveness and lead to complex reaction mixtures.

Application Notes for Organotin Hydride-Mediated Dehalogenation

The following notes are based on the extensive literature for tributyltin hydride and are expected to be broadly applicable to other organotin hydrides, though optimization would be required for a reagent like this compound.

-

Substrate Scope: The reaction is effective for the dehalogenation of a wide range of alkyl and aryl halides. The reactivity follows the order R-I > R-Br > R-Cl >> R-F, which corresponds to the C-X bond strength.

-

Functional Group Tolerance: A key advantage of radical dehalogenation is its tolerance of a wide variety of functional groups that are often sensitive to ionic or organometallic reagents, including esters, ketones, amides, and alcohols.

-

Toxicity and Removal of Tin Byproducts: A significant drawback of organotin reagents is their toxicity and the difficulty of removing the corresponding organotin halide byproducts from the reaction mixture. This has led to the development of numerous "tin-free" radical dehalogenation methods and alternative tin reagents designed for easier removal.

Experimental Protocols

Note: Due to the lack of specific published protocols for this compound in radical dehalogenation, the following is a representative procedure for the commonly used tributyltin hydride. This should be considered a starting point for any investigation into less common organotin hydrides.

Protocol 1: General Procedure for Radical Dehalogenation of an Aryl Bromide using Tributyltin Hydride

-

Reagents and Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv).

-

Dissolve the substrate in a suitable solvent (e.g., toluene, benzene) under an inert atmosphere (e.g., argon or nitrogen).

-

Add tributyltin hydride (1.1 - 1.5 equiv).

-

Add a catalytic amount of a radical initiator, such as AIBN (0.1 - 0.2 equiv).

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product will contain the desired dehalogenated compound and the tributyltin bromide byproduct. Purification can be achieved by one of the following methods:

-

Direct Flash Chromatography: Careful flash column chromatography on silica gel can separate the product from the tin byproduct, although this can sometimes be challenging.

-

Partitioning: Dissolve the crude mixture in acetonitrile and wash with hexane. The desired organic product will preferentially partition into the acetonitrile layer, while the less polar tributyltin bromide will remain in the hexane layer.

-